molecular formula C12H15BrN2O4 B12562086 Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- CAS No. 152538-16-4

Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-

Cat. No.: B12562086
CAS No.: 152538-16-4
M. Wt: 331.16 g/mol
InChI Key: RVBOPGSCNZDQQE-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-: is a chemical compound with the molecular formula C12H15BrN2O4 It is known for its unique structure, which includes a bromobutoxy group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- typically involves a multi-step process. One common method includes the reaction of 4-bromobutanol with 2-nitrophenol to form the intermediate 4-(4-bromobutoxy)-2-nitrophenol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can undergo oxidation reactions, particularly at the bromobutoxy group.

    Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Scientific Research Applications

Chemistry: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its functional groups that can mimic biological molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and discovery.

Industry: In the industrial sector, Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy and nitrophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Acetamide, N-[4-(4-bromobutoxy)phenyl]-
  • Acetamide, N-(4-bromophenyl)-
  • Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-

Comparison: Compared to its analogs, Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- is unique due to the presence of both the bromobutoxy and nitrophenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

152538-16-4

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

N-[4-(4-bromobutoxy)-2-nitrophenyl]acetamide

InChI

InChI=1S/C12H15BrN2O4/c1-9(16)14-11-5-4-10(8-12(11)15(17)18)19-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)

InChI Key

RVBOPGSCNZDQQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCCCCBr)[N+](=O)[O-]

Origin of Product

United States

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